M4 Receptor Agonist Potency: THF Spirocyclic Core Is ~50-Fold Less Potent Than Carbocyclic Analog, Yet Retains Target Selectivity
In a direct matched-pair comparison of advanced M4 agonist intermediates, the THF-containing 5-oxa-2-azaspiro[3.4]octane spirocycles (compounds 46–48) were found to be approximately 50-fold less active at the M4 muscarinic receptor than their carbocyclic (all-carbon 2-azaspiro[3.4]octane) counterparts bearing identical amide substituents [1]. Despite this potency reduction, the THF spirocycles retained selectivity for M4 over M2, M3, and M5 receptors, with residual partial agonist activity at M1 [1]. This quantitative potency-selectivity trade-off defines the distinct pharmacological space occupied by the 5-oxa scaffold and directly informs the design of ligands with tailored muscarinic receptor subtype selectivity profiles.
| Evidence Dimension | M4 receptor agonist activity (fold-difference in matched pairs) |
|---|---|
| Target Compound Data | THF spirocycles (46–48): ~50-fold less active than matched carbocyclic pairs (quantitative values reported in Table 2 of Thomson et al. 2023) |
| Comparator Or Baseline | Carbocyclic 2-azaspiro[3.4]octane spirocycles with identical amide substituents (compounds 40–45): baseline potency at M4 (e.g., methyl amide 40: 42 nM on M4) |
| Quantified Difference | Approximately 50-fold reduction in M4 agonist activity for THF (5-oxa) spirocycles vs. carbocyclic analogs |
| Conditions | Calcium flux assays in CHO-K1 cells stably expressing human muscarinic receptor subtypes (M1–M5); data from Table 2 of Thomson et al., ACS Med Chem Lett 2023 |
Why This Matters
For procurement decisions, this evidence confirms that the 5-oxa-2-azaspiro[3.4]octane scaffold is not interchangeable with the 2-azaspiro[3.4]octane carbocycle; researchers targeting distinct M4 selectivity windows must specifically source the 5-oxa variant.
- [1] Thomson CG, Palacios DS, et al. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Med Chem Lett. 2023 Nov 6;14(12):1692–1699. doi: 10.1021/acsmedchemlett.3c00331. View Source
